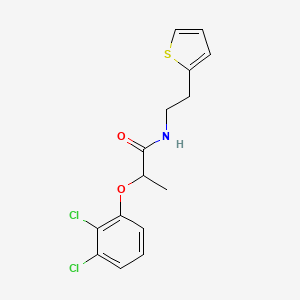
2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide is an organic compound that belongs to the class of phenoxy herbicides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide typically involves the following steps:
Formation of 2,3-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas under controlled conditions.
Esterification: The 2,3-dichlorophenol is then reacted with an appropriate acyl chloride to form the corresponding ester.
Amidation: The ester is subsequently reacted with 2-thiophen-2-ylethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on various biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can interfere with cellular processes, leading to the inhibition of growth in target organisms. The thiophene ring may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): A related compound with additional chlorine atoms on the phenoxy group.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with a methyl group instead of chlorine atoms.
Eigenschaften
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-10(20-13-6-2-5-12(16)14(13)17)15(19)18-8-7-11-4-3-9-21-11/h2-6,9-10H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFQNPCFLUQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CS1)OC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
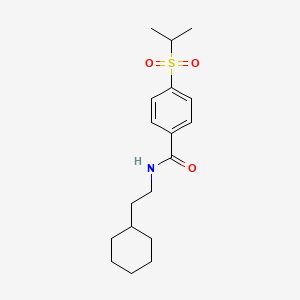
![N-[1-(3-cyclopentylsulfonylpropanoyl)piperidin-4-yl]-3-methoxybenzamide](/img/structure/B6621916.png)

![N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]thiophene-3-carboxamide](/img/structure/B6621925.png)
![3-[3-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]-3-oxopropyl]-2H-phthalazine-1,4-dione](/img/structure/B6621932.png)
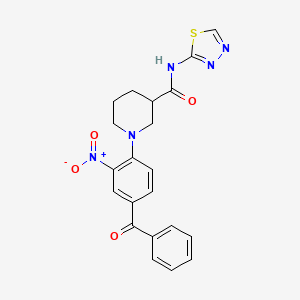
![10-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6621951.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B6621959.png)
![N-{1-[2-(benzylamino)-2-oxoethyl]-1H-1,2,4-triazol-3-yl}-4-methylbenzamide](/img/structure/B6621967.png)
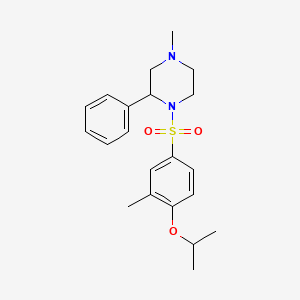
![ethyl 5-[2-(4-chlorophenyl)sulfanylpropanoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B6621993.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6622018.png)
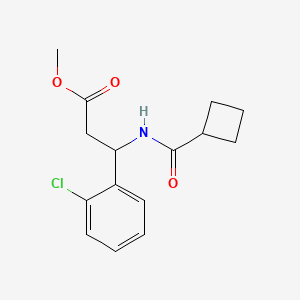
![N-[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]-1-methylindole-3-carboxamide](/img/structure/B6622031.png)
